4-tert-Butyloxycarbonyl-L-phenylalanine

Catalog No.
S679640
CAS No.
218962-77-7
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butyloxycarbonyl-L-phenylalanine

CAS Number

218962-77-7

Product Name

4-tert-Butyloxycarbonyl-L-phenylalanine

IUPAC Name

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1

InChI Key

KDWYFVGLKNKOMV-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N

Synonyms

H-P-CARBOXY-PHE(OTBU)-OH;218962-77-7;4-tert-Butyloxycarbonyl-L-phenylalanine;H-P-CARBOXY-PHE-OH;SCHEMBL2617129;CTK8E5068;KDWYFVGLKNKOMV-NSHDSACASA-N;ZINC2244318;7214AH;RT-009870;K-6213;(S)-2-amino-3-(4-(tert-butoxycarbonyl)phenyl)propanoicacid

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)[O-])[NH3+]

Peptide Synthesis

One of the primary applications of Boc-L-Phenylalanine lies in peptide synthesis. Peptides are chains of amino acids linked by amide bonds. Boc-L-Phenylalanine serves as a protected amino acid building block. The Boc group safeguards the amino acid's N-terminus (free amino group) during peptide chain elongation, allowing for the selective formation of desired peptide bonds ().

The Boc protecting group can be selectively removed under mild acidic conditions, which leaves the free amino group available for further peptide chain extension. This controlled approach () enables the synthesis of complex peptides with specific amino acid sequences.

Here's how Boc-L-Phenylalanine is typically used in peptide synthesis:

  • Solid-Phase Peptide Synthesis (SPPS)

    Boc-L-Phenylalanine is a common building block employed in the SPPS technique. The C-terminus of the first amino acid is attached to a solid resin, allowing for stepwise addition of subsequent amino acids, including Boc-L-Phenylalanine, in a controlled manner. The Boc group ensures selective coupling at the desired N-terminus of the growing peptide chain.

  • In-Solution Peptide Synthesis

    Boc-L-Phenylalanine can also be utilized in solution-based peptide synthesis strategies. The Boc group facilitates the formation of peptide bonds between protected amino acids in solution. Subsequent cleavage of the Boc group unveils the free amino group for further coupling reactions.

4-tert-Butyloxycarbonyl-L-phenylalanine, often referred to as N-tert-butyloxycarbonyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of phenylalanine. The Boc group serves to protect the amino functionality during

  • Skin and eye irritant: May cause irritation upon contact with skin and eyes [].
  • Respiratory irritant: Inhalation of dust or aerosols may irritate the respiratory system [].
  • Proper handling: Wear gloves, safety glasses, and a lab coat when handling Boc-L-phenylalanine [].
, primarily due to its functional groups:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding L-phenylalanine. This deprotection is often performed using hydrochloric acid or trifluoroacetic acid.
  • Coupling Reactions: This compound can be utilized in peptide synthesis through coupling reactions with other amino acids or peptides, often employing coupling reagents such as carbodiimides or activated esters.
  • Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization at specific positions on the aromatic system.

While 4-tert-butyloxycarbonyl-L-phenylalanine itself may not exhibit significant biological activity, its parent compound, L-phenylalanine, is an essential amino acid involved in protein synthesis and serves as a precursor for neurotransmitters such as dopamine and norepinephrine. The Boc-protected form is primarily used in synthetic chemistry rather than direct biological applications.

Several methods exist for synthesizing 4-tert-butyloxycarbonyl-L-phenylalanine:

  • Direct Protection: L-phenylalanine can be reacted with tert-butoxycarbonyl anhydride in the presence of a base (e.g., triethylamine) to form the Boc-protected derivative.
  • Ionic Liquid Synthesis: Recent studies have explored the use of room-temperature ionic liquids derived from Boc-protected amino acids for dipeptide synthesis, enhancing reaction efficiency and selectivity .
  • Coupling Reactions: The compound can also be synthesized through coupling reactions involving other protected amino acids and suitable coupling reagents.

4-tert-Butyloxycarbonyl-L-phenylalanine is primarily used in:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
  • Drug Development: Its derivatives are studied for potential therapeutic applications, particularly in targeted drug delivery systems.
  • Research: It is utilized in various biochemical assays and studies related to amino acid functionality and behavior.

Interaction studies involving 4-tert-butyloxycarbonyl-L-phenylalanine have focused on its role in peptide formation and its interactions with various coupling reagents. These studies help elucidate the efficiency of different methods for synthesizing peptides while maintaining stereochemical integrity.

Several compounds share structural similarities with 4-tert-butyloxycarbonyl-L-phenylalanine. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-Boc-L-tyrosineAmino Acid DerivativeContains a hydroxyl group on the aromatic ring
N-Boc-L-leucineAmino Acid DerivativeBranched-chain amino acid, used in protein synthesis
N-Boc-L-alanineAmino Acid DerivativeSimpler structure with fewer steric hindrances
Z-(4-tert-butyloxycarbonyl)-L-phenylalanineAmino Acid DerivativeDifferent protecting group (Z instead of Boc)
N-(tert-butoxycarbonyl)-4-iodo-L-phenylalanineHalogenated Amino Acid DerivativeContains iodine, which may affect reactivity

The uniqueness of 4-tert-butyloxycarbonyl-L-phenylalanine lies in its specific protecting group and its application in peptide synthesis where selectivity and stability are crucial during chemical transformations.

XLogP3

-0.3

Dates

Last modified: 08-15-2023

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